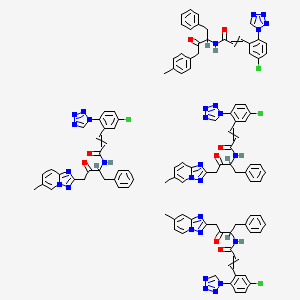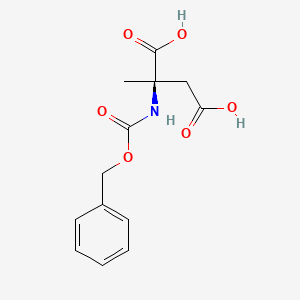
Cbz-alpha-methyl-D-Asp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-alpha-methyl-D-Asp, also known as carboxybenzyl-alpha-methyl-D-aspartate, is a derivative of aspartic acid. It is commonly used in peptide synthesis as a protecting group for amino acids. The carboxybenzyl (Cbz) group is particularly useful because it can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-alpha-methyl-D-Asp is typically synthesized through the protection of the amino group of alpha-methyl-D-aspartic acid using carboxybenzyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The general reaction scheme is as follows:
- Dissolve alpha-methyl-D-aspartic acid in a suitable solvent (e.g., dichloromethane).
- Add a base such as sodium carbonate to the solution.
- Slowly add carboxybenzyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature until completion.
- Purify the product using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reaction vessels and more efficient purification methods to handle the increased volume of reactants and products. Continuous flow reactors may also be employed to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-alpha-methyl-D-Asp undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with Pd-C catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Deprotected alpha-methyl-D-aspartic acid.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Cbz-alpha-methyl-D-Asp has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of complex organic molecules and pharmaceuticals
Mecanismo De Acción
The primary mechanism of action of Cbz-alpha-methyl-D-Asp involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during peptide synthesis. The Cbz group can be removed by catalytic hydrogenation, which cleaves the carbamate bond and restores the free amino group .
Comparación Con Compuestos Similares
Cbz-alpha-methyl-D-Asp is often compared with other protecting groups such as:
Boc (t-Butyloxycarbonyl): Another widely used protecting group that can be removed under acidic conditions.
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group that is removed under basic conditions.
Alloc (Allyloxycarbonyl): Used for selective protection and deprotection in peptide synthesis
Uniqueness
This compound is unique in its ability to be removed under mild hydrogenation conditions, making it particularly useful for sensitive molecules that may not tolerate harsh acidic or basic conditions .
List of Similar Compounds
- Boc-alpha-methyl-D-Asp
- Fmoc-alpha-methyl-D-Asp
- Alloc-alpha-methyl-D-Asp
Propiedades
Fórmula molecular |
C13H15NO6 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2R)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m1/s1 |
Clave InChI |
OOJJMGMHMDEKLU-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



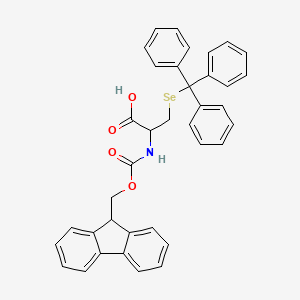
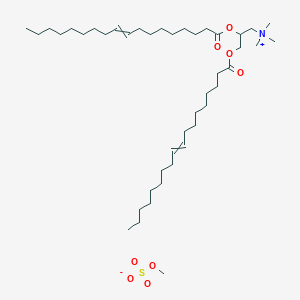

![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)

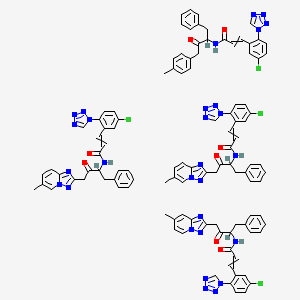
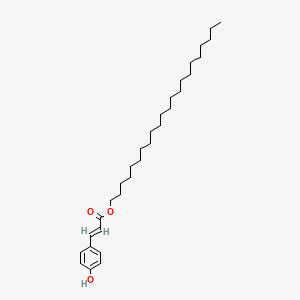
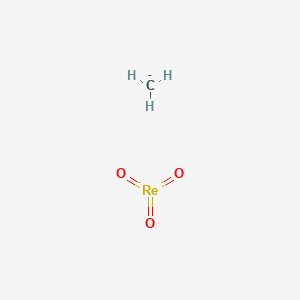
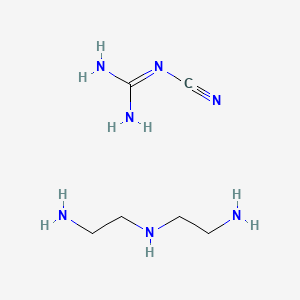
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
![1,1,1-Trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388218.png)
